4-(9H-Carbazol-9-YL)benzonitrile
Overview
Description
4-(9H-Carbazol-9-YL)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a carbazole moiety attached to a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-Carbazol-9-YL)benzonitrile typically involves the coupling of carbazole with benzonitrile derivatives. One common method is the Suzuki coupling reaction, where carbazole is reacted with a benzonitrile derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(9H-Carbazol-9-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the carbazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(9H-Carbazol-9-YL)benzonitrile has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Optoelectronics: The compound is employed in the development of blue phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) devices.
Photovoltaics: It is explored as a potential material for organic solar cells due to its ability to facilitate efficient charge separation and transport.
Mechanism of Action
The mechanism of action of 4-(9H-Carbazol-9-YL)benzonitrile in electronic applications involves its ability to transport holes efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This donor-acceptor interaction facilitates the movement of charge carriers, enhancing the performance of electronic devices .
Comparison with Similar Compounds
- 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile
- 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
Comparison: 4-(9H-Carbazol-9-YL)benzonitrile is unique due to its specific electronic properties and structural configuration. Compared to other carbazole derivatives, it offers a balanced combination of electron-donating and electron-withdrawing groups, making it highly effective in electronic applications .
Properties
IUPAC Name |
4-carbazol-9-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDDUZSNZRAXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599331 | |
Record name | 4-(9H-Carbazol-9-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-17-0 | |
Record name | 4-(9H-Carbazol-9-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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